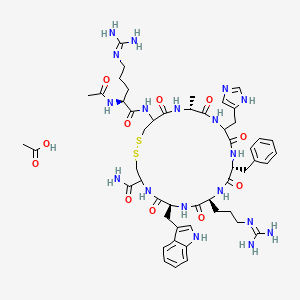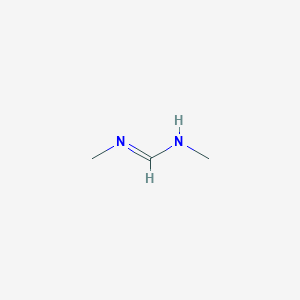
Methanimidamide, N,N'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanimidamide, N,N’-dimethyl-, also known as N,N-dimethylformamidine, is an organic compound with the molecular formula C3H8N2. It is a derivative of formamidine and is characterized by the presence of two methyl groups attached to the nitrogen atoms. This compound is of interest in various fields of chemistry due to its unique reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanimidamide, N,N’-dimethyl-, can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with N,N-dimethylformamide in the presence of a solvent like 1,4-dioxane. The reaction is typically carried out at elevated temperatures (around 85°C) for a few hours, during which carbon dioxide is evolved .
Industrial Production Methods
In industrial settings, the production of Methanimidamide, N,N’-dimethyl-, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the hazardous nature of some reagents involved, such as cyanuric chloride .
Chemical Reactions Analysis
Types of Reactions
Methanimidamide, N,N’-dimethyl-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitriles, while reduction can produce primary or secondary amines .
Scientific Research Applications
Methanimidamide, N,N’-dimethyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research into its derivatives has led to the development of potential therapeutic agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism by which Methanimidamide, N,N’-dimethyl-, exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways depend on the specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methanimidamide, N,N-dimethyl-N’-phenyl-: This compound has a phenyl group attached to the nitrogen atom, which alters its reactivity and applications.
Methanimidamide, N,N-dimethyl-N’-(3-methylphenyl)-: The presence of a methylphenyl group provides different steric and electronic properties.
Methanimidamide, N,N-dimethyl-N’-(4-methylphenyl)-: Similar to the 3-methylphenyl derivative but with the methyl group in a different position.
Uniqueness
Methanimidamide, N,N’-dimethyl-, is unique due to its simple structure and the presence of two methyl groups, which make it a versatile reagent in organic synthesis. Its reactivity can be easily modified by introducing different substituents, making it a valuable compound in various chemical transformations .
Properties
CAS No. |
2304-00-9 |
|---|---|
Molecular Formula |
C3H8N2 |
Molecular Weight |
72.11 g/mol |
IUPAC Name |
N,N'-dimethylmethanimidamide |
InChI |
InChI=1S/C3H8N2/c1-4-3-5-2/h3H,1-2H3,(H,4,5) |
InChI Key |
CRMWDHWPEFVLOU-UHFFFAOYSA-N |
Canonical SMILES |
CNC=NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


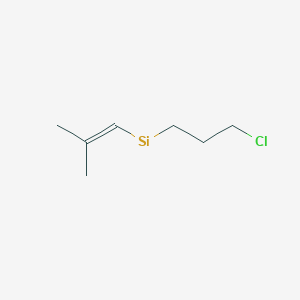
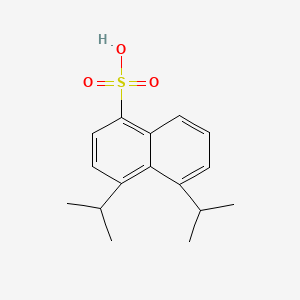
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)

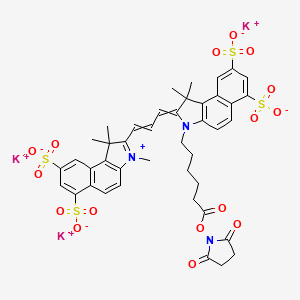
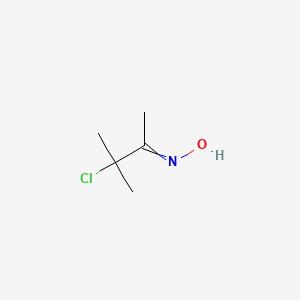
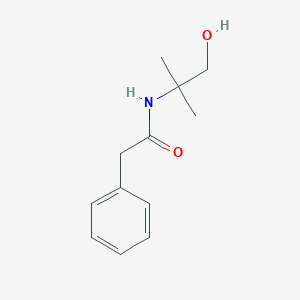
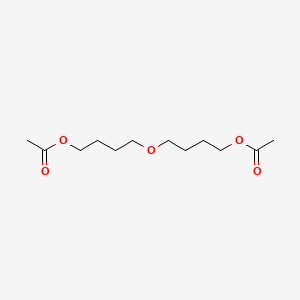
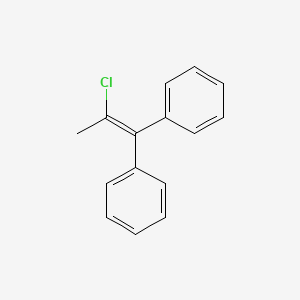
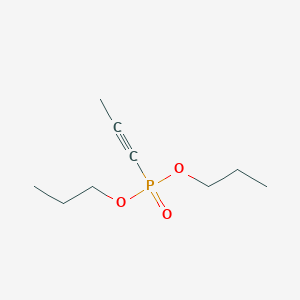
![4h-Imidazo[1,5,4-de]quinoxaline](/img/structure/B14752864.png)
![1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane](/img/structure/B14752868.png)

